molecular formula C23H24BrNO3 B12050360 Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355421-29-3

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Katalognummer: B12050360
CAS-Nummer: 355421-29-3
Molekulargewicht: 442.3 g/mol
InChI-Schlüssel: RYQHZGHRKFPSDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C23H24BrNO3 and a molecular weight of 442.357 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of a bromine atom and a methoxyphenyl group in its structure makes it a unique and valuable compound for various scientific research applications.

Vorbereitungsmethoden

The synthesis of Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common synthetic route starts with the condensation of appropriate starting materials, followed by hydrolysis and cyclization to form the quinoline core . The final product is obtained through substitution reactions under specific conditions, often using tetrahydrofuran as the solvent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The presence of the bromine atom and methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to various biological effects, depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other quinoline derivatives.

Eigenschaften

CAS-Nummer

355421-29-3

Molekularformel

C23H24BrNO3

Molekulargewicht

442.3 g/mol

IUPAC-Name

hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H24BrNO3/c1-3-4-5-6-13-28-23(26)20-15-22(16-7-10-18(27-2)11-8-16)25-21-12-9-17(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3

InChI-Schlüssel

RYQHZGHRKFPSDK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.